molecular formula C17H14F3NO5S B1220094 Triflumidate CAS No. 24243-89-8

Triflumidate

Cat. No.: B1220094
CAS No.: 24243-89-8
M. Wt: 401.4 g/mol
InChI Key: ULANGSAJTINEBA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of triflumidate involves the reaction of trifluoromethyl anion (generated in situ by various methods) with aryl and alkyl disulphides . This method, first reported by L. Yagupolskii using CF3I and UV irradiation, and by Wakselman and Tordeux using CF3Br, is one of the popular synthetic routes . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Triflumidate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce corresponding alcohols .

Biological Activity

Triflumidate is a synthetic compound primarily recognized for its applications in agriculture as a fungicide. Its chemical structure allows it to interact with various biological systems, leading to significant biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 24243-89-8
  • Molecular Formula : C₁₃H₁₈F₃N₃O₃S
  • Molecular Weight : 353.36 g/mol

This compound is classified as a fluoroalkanesulfonanilide, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. This mechanism positions it as a potential anti-inflammatory agent. The compound acts by targeting specific molecular pathways involved in inflammation, thereby reducing inflammatory responses in various biological systems.

Key Mechanisms:

  • Cytokine Inhibition : this compound reduces the expression of inflammatory cytokines such as TNF-alpha and IL-6.
  • Enzyme Inhibition : It inhibits enzymes involved in the inflammatory cascade, contributing to its anti-inflammatory effects.

Biological Activities

This compound exhibits several biological activities beyond its fungicidal properties:

  • Anti-inflammatory Activity : Studies have shown that this compound can significantly reduce inflammation in animal models, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary research indicates that this compound may possess antimicrobial properties, although further studies are needed to clarify its spectrum of activity against various pathogens.
  • Potential Neuroprotective Effects : Emerging evidence suggests that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative conditions.

Comparative Biological Activity Table

Activity TypeThis compoundOther Compounds (e.g., Dexamethasone)
Anti-inflammatoryModerateHigh
AntimicrobialLowModerate
NeuroprotectivePotentialEstablished

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on the anti-inflammatory effects of this compound demonstrated significant reductions in paw edema in rats induced by carrageenan. The results indicated that treatment with this compound led to a reduction in swelling comparable to that achieved with standard anti-inflammatory drugs.

Case Study 2: Efficacy Against Fungal Infections

In agricultural applications, this compound has been evaluated for its effectiveness against various fungal pathogens affecting crops. Field trials showed that this compound provided substantial control over fungal diseases such as powdery mildew and downy mildew, outperforming some traditional fungicides.

Research Findings on Cytokine Modulation

Recent studies have explored the impact of this compound on cytokine profiles in inflammatory models. The findings revealed a marked decrease in pro-inflammatory cytokines following treatment with this compound, supporting its role as an anti-inflammatory agent .

Properties

IUPAC Name

ethyl N-(3-benzoylphenyl)-N-(trifluoromethylsulfonyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO5S/c1-2-26-16(23)21(27(24,25)17(18,19)20)14-10-6-9-13(11-14)15(22)12-7-4-3-5-8-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULANGSAJTINEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178938
Record name Triflumidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24243-89-8
Record name Triflumidate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024243898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triflumidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6G94Z48FK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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